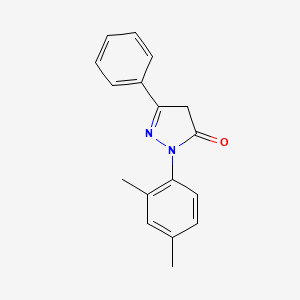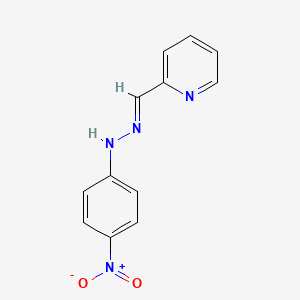
2,6-Dichlorobenzaldoxime
Vue d'ensemble
Description
2,6-Dichlorobenzaldoxime is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol This compound is a colorless solid with a melting point of approximately 147°C . It is insoluble in water but can be dissolved in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzaldoxime can be synthesized through the reaction of 2,6-dichlorobenzal chloride or 2,6-dichlorobenzyl chloride with hydroxylamine in the presence of a strong mineral acid . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: The industrial production of this compound involves the chlorination of 2,6-dichlorotoluene followed by oximation . This method is efficient and cost-effective, allowing for the production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dichlorobenzonitrile.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed.
Major Products Formed:
Oxidation: 2,6-Dichlorobenzonitrile.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dichlorobenzaldoxime has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of benzoyl urea insecticides.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is a pharmaceutical intermediate for the production of drugs like diclofenac sodium.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichlorobenzaldoxime involves its interaction with specific molecular targets and pathways. As an oxime, it can form stable complexes with metal ions, which can influence various biochemical processes. In the case of its use as an intermediate in insecticides, it disrupts the normal functioning of insect nervous systems, leading to their death .
Comparaison Avec Des Composés Similaires
- 2,4-Dichlorobenzaldoxime
- 3,5-Dichlorobenzaldoxime
- 2,6-Dichlorobenzonitrile
Comparison: 2,6-Dichlorobenzaldoxime is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2,4-Dichlorobenzaldoxime and 3,5-Dichlorobenzaldoxime, the 2,6-substitution pattern provides distinct steric and electronic effects, making it more suitable for certain synthetic applications .
Propriétés
IUPAC Name |
(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDWIAUZOFFV-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067066 | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25185-95-9 | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 2,6-Dichlorobenzaldoxime can be obtained from its proton magnetic resonance (PMR) spectrum?
A1: The proton magnetic resonance (PMR) spectrum of this compound provides insights into its structure, particularly regarding its non-planarity. Analysis of the coupling constant between the C-H proton in the sidechain and the para ring proton allows for the estimation of the degree to which the molecule deviates from a planar conformation []. This information is valuable for understanding the molecule's potential interactions and reactivity.
Q2: Has this compound been studied in any biological contexts?
A2: Yes, one of the provided studies investigated the conversion of α[15N]amino-2,6-dichlorobenzaldoxime into [15N]2,6-dichlorobenzonitrile within a soil culture []. This research suggests that this compound can undergo biotransformation in the environment, potentially by microbial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1311483.png)




![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)
![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)
![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)

![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)
![1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride](/img/structure/B1311530.png)


